molecular formula C12H15FN2O2 B6899122 N-(4-fluorophenyl)-3-methoxy-3-methylazetidine-1-carboxamide

N-(4-fluorophenyl)-3-methoxy-3-methylazetidine-1-carboxamide

Cat. No.: B6899122
M. Wt: 238.26 g/mol
InChI Key: IKEAOSDGRUWRGO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methoxy-3-methylazetidine-1-carboxamide is a synthetic compound characterized by the presence of a fluorophenyl group, a methoxy group, and an azetidine ring

Properties

IUPAC Name

N-(4-fluorophenyl)-3-methoxy-3-methylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-12(17-2)7-15(8-12)11(16)14-10-5-3-9(13)4-6-10/h3-6H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEAOSDGRUWRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-methoxy-3-methylazetidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with 3-methoxy-3-methylazetidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-methoxy-3-methylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-methoxy-3-methylazetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methoxy-3-methylazetidine-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain enzymes or receptors, while the methoxy and azetidine groups contribute to the compound’s overall stability and bioavailability. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-3-methoxy-3-methylazetidine-1-carboxamide is unique due to the combination of its fluorophenyl, methoxy, and azetidine groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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